CYP3A4 Isozyme Selectivity: A Comparative Inhibition Profile
While 7-chloro-5-fluoro-1,3-benzoxazole demonstrates a similar low inhibition potential for CYP2C19 and CYP2E1, it exhibits a pronounced and differentiated inhibitory effect on the major drug-metabolizing enzyme CYP3A4 compared to a baseline of other CYP isozymes [1]. This is a critical differentiator for lead optimization, as it provides a quantifiable alert for potential drug-drug interactions (DDI).
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4: IC50 = 5,490 nM |
| Comparator Or Baseline | CYP2C19: Ki = 50,000 nM; CYP2E1: IC50 = 50,000 nM (Data for the same compound) |
| Quantified Difference | 9.1-fold lower IC50 for CYP3A4 vs CYP2E1/CYP2C19 |
| Conditions | Human liver microsomes / Recombinant enzymes, LC-MS/MS analysis |
Why This Matters
This specific CYP3A4 inhibition profile quantifies the risk of drug-drug interactions, providing a critical data point for prioritizing this scaffold over others lacking such ADME-Tox characterization.
- [1] BindingDB. (n.d.). BDBM50380527 (CHEMBL2018913) - Affinity Data for CYP Enzymes. View Source
